molecular formula C14H12O4S B1309942 4-Formylphenyl 4-methylbenzenesulfonate CAS No. 80459-48-9

4-Formylphenyl 4-methylbenzenesulfonate

Cat. No.: B1309942
CAS No.: 80459-48-9
M. Wt: 276.31 g/mol
InChI Key: UPOKXWYTSBUETD-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S It is a derivative of benzaldehyde and is characterized by the presence of a formyl group (CHO) and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+p-Toluenesulfonyl chloride+Triethylamine4-Formylphenyl 4-methylbenzenesulfonate\text{4-Hydroxybenzaldehyde} + \text{p-Toluenesulfonyl chloride} + \text{Triethylamine} \rightarrow \text{this compound} 4-Hydroxybenzaldehyde+p-Toluenesulfonyl chloride+Triethylamine→4-Formylphenyl 4-methylbenzenesulfonate

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-Formylphenyl 4-methylbenzenesulfonic acid.

    Reduction: 4-Hydroxymethylphenyl 4-methylbenzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and sulfonates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-methylbenzenesulfonate involves its reactivity due to the presence of both the formyl and sulfonate groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can act as a leaving group in substitution reactions. These properties make it a versatile compound in synthetic organic chemistry.

Comparison with Similar Compounds

  • 4-Formylphenyl 4-chlorobenzenesulfonate
  • 4-Formylphenyl 4-bromobenzenesulfonate
  • 2-Formylphenyl 4-methylbenzenesulfonate

Comparison: 4-Formylphenyl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. Compared to its halogenated analogs, it may exhibit different solubility and reactivity profiles, making it suitable for specific applications where halogenated compounds may not be ideal.

Biological Activity

4-Formylphenyl 4-methylbenzenesulfonate (C₁₄H₁₂O₄S) is an organic compound notable for its unique structural features, including a formyl group and a sulfonate moiety. These functional groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12O4S\text{C}_{14}\text{H}_{12}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its electrophilic formyl group, which can interact with nucleophilic sites on biomolecules. This interaction may lead to various biological effects, including enzyme inhibition and receptor modulation. The sulfonate group enhances solubility in polar solvents, facilitating interactions with biological systems.

Phytotoxic Activity

In studies evaluating the phytotoxic effects of phenolic compounds, related compounds showed significant inhibition of germination rates in various plant species. For instance, the inhibition of germination was positively correlated with concentration, suggesting that modifications to the structure could enhance this activity .

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods, often involving reactions with sulfonyl chlorides and aldehydes. These synthetic routes not only yield the target compound but also allow for the exploration of derivatives that may exhibit enhanced biological activities .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives from this compound using microwave-assisted methods. The resulting compounds were evaluated for their antifungal activities using molecular docking techniques. Compounds demonstrated varying degrees of binding affinity to target enzymes, indicating potential therapeutic applications .

CompoundBinding Energy (kcal/mol)Interaction Type
Compound A-14.08Hydrogen bonds with Arg36 and Ser69
Compound B-12.45Hydrophobic interactions with Phe4

Case Study 2: Phytotoxicity Assays

In another investigation, the phytotoxic effects of related phenolic compounds were assessed through germination assays in soil and paper environments. The results indicated that certain concentrations led to over 80% inhibition in germination rates, highlighting the potential for using sulfonated phenolic compounds in agricultural applications .

Properties

IUPAC Name

(4-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOKXWYTSBUETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408559
Record name 4-formylphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80459-48-9
Record name 4-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80459-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybenzaldehyde (5.93 g, 48.56 mmol) and triethylamine (10 mL) in 50 mL of dichloromethane was added tosyl chloride (11.8 g, 61.89 mmol). The reaction mixture was stirred at room temperature for 24 hr. The reaction mixture was diluted with water, acidified with 1 N HCl, and extracted into methylene chloride. The organic layer was separated, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel chromatography (9:1 hexanes:ethyl acetate to 5:1 hexanes:ethyl acetate) to afford 9.50 g (71%) of the title compound of Step A. 1HNMR (CDCl3): δ 9.81 (s, 1H), 7.69 (d, 2H, J=8.8 Hz), 7.57 (d, 2H, J=8.4 Hz), 7.19 (d, 2H, J=8.4 Hz), 7.03 (d, 2H, J=8.4 Hz), and 2.28 (s, 3H).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of noncovalent interactions are important for the solid-state structure of 4-Formylphenyl 4-methylbenzenesulfonate?

A1: Research indicates that this compound (C14H12O4S) exhibits both π-π stacking interactions and halogen bonding in its solid-state structure. [] While π-π stacking occurs between the aromatic rings of the molecules, the halogen bonding specifically involves interactions between oxygen atoms and halogens (chlorine or bromine) present in related compounds. Density Functional Theory (DFT) calculations and analysis using Bader's theory of 'atoms in molecules' confirm the presence and stabilizing nature of these interactions. []

Q2: How do researchers study the nature of these interactions?

A2: Researchers utilize a combination of experimental and theoretical techniques. X-ray crystallography helps determine the solid-state structures and reveals the spatial arrangement of molecules, highlighting potential interaction sites. [] DFT calculations provide insights into the electronic structure and energetics of the interactions. [] Additionally, Molecular Electrostatic Potential (MEP) surface analysis helps visualize the charge distribution within the molecules, further supporting the presence and nature of interactions like halogen bonding. []

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